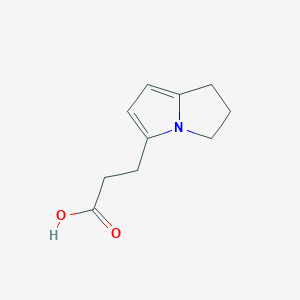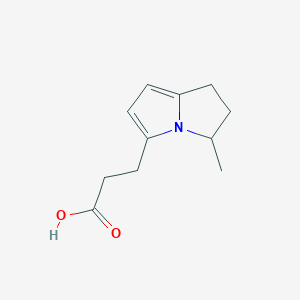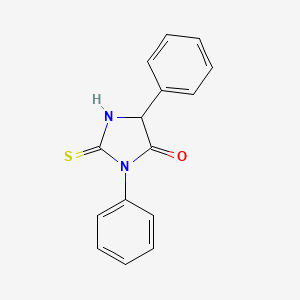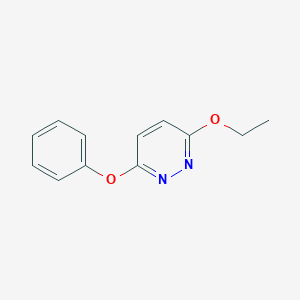
Pyridazine, 3-ethoxy-6-phenoxy-
描述
Pyridazine, 3-ethoxy-6-phenoxy- is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms This particular compound is characterized by the presence of ethoxy and phenoxy substituents at the 3 and 6 positions, respectively
准备方法
The synthesis of pyridazine, 3-ethoxy-6-phenoxy- can be achieved through various synthetic routes. One common method involves the catalytic dehalogenation of corresponding 3-ethoxy-6-chloropyridazines or the reaction of 3-chloropyridazine with phenols in the presence of a base . Industrial production methods often involve large-scale catalytic reactions under controlled conditions to ensure high yield and purity of the final product.
化学反应分析
Pyridazine, 3-ethoxy-6-phenoxy- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert pyridazine derivatives into more saturated compounds.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are common for pyridazine derivatives. Common reagents include halogens and nucleophiles.
Cycloaddition: Pyridazine derivatives can participate in cycloaddition reactions, forming complex polycyclic structures.
科学研究应用
Pyridazine, 3-ethoxy-6-phenoxy- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Pyridazine derivatives are studied for their potential as enzyme inhibitors and receptor antagonists.
作用机制
The mechanism of action of pyridazine, 3-ethoxy-6-phenoxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or block specific receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
相似化合物的比较
Pyridazine, 3-ethoxy-6-phenoxy- can be compared with other similar compounds, such as:
Pyridazine, 3-ethoxy-6-chloro-: This compound has a chlorine substituent instead of a phenoxy group, which can lead to different chemical reactivity and biological activity.
Pyridazine, 3-methoxy-6-phenoxy-: The presence of a methoxy group instead of an ethoxy group can affect the compound’s solubility and interaction with biological targets.
Pyridazine, 3-phenoxy-6-phenoxy-: Having two phenoxy groups can enhance the compound’s lipophilicity and potentially its ability to cross biological membranes
Pyridazine, 3-ethoxy-6-phenoxy- stands out due to its unique combination of ethoxy and phenoxy substituents, which can influence its chemical properties and biological activities.
属性
IUPAC Name |
3-ethoxy-6-phenoxypyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-15-11-8-9-12(14-13-11)16-10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUCANMPRAHSHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40484446 | |
| Record name | Pyridazine, 3-ethoxy-6-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40484446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61690-60-6 | |
| Record name | Pyridazine, 3-ethoxy-6-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40484446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one](/img/structure/B3355011.png)
![3-benzyl-3H-imidazo[4,5-b]pyridine](/img/structure/B3355020.png)
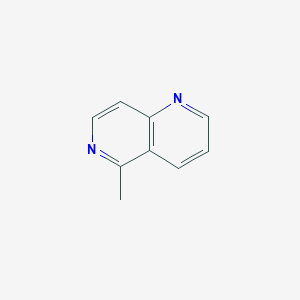
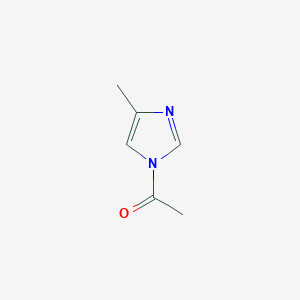
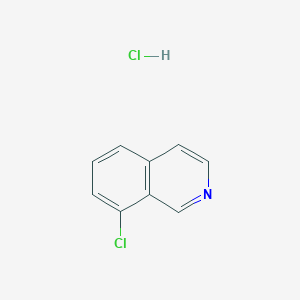
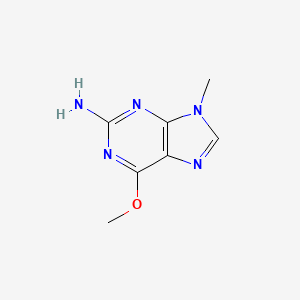
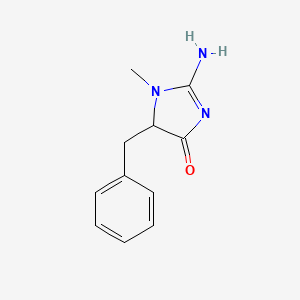
![5-Chloro-3-(1-methyl-1H-imidazol-2-yl)benzo[c]isoxazole](/img/structure/B3355069.png)
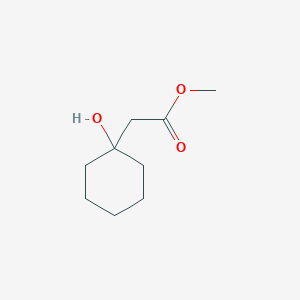
![4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one](/img/structure/B3355083.png)
![4-Methyl-1,5-dihydropyrido[3,2-b]indol-2-one](/img/structure/B3355091.png)
